(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

説明

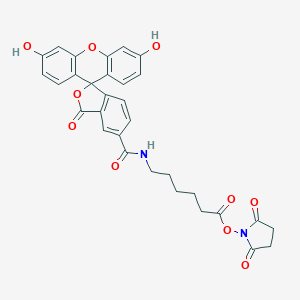

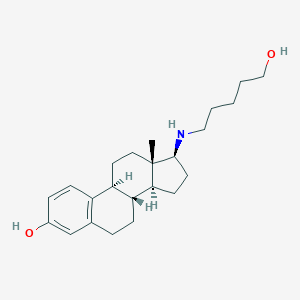

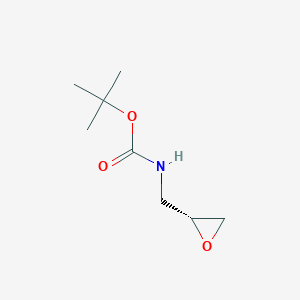

“®-tert-Butyl (oxiran-2-ylmethyl)carbamate” is a chemical compound with the CAS Number: 149057-20-5. Its molecular formula is C8H15NO3 and it has a molecular weight of 173.21 . The IUPAC name of this compound is tert-butyl (2R)-2-oxiranylmethylcarbamate .

Molecular Structure Analysis

The InChI code of “®-tert-Butyl (oxiran-2-ylmethyl)carbamate” is 1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“®-tert-Butyl (oxiran-2-ylmethyl)carbamate” is a white to yellow solid, semi-solid, or liquid . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 262.9±13.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.1±3.0 kJ/mol . The flash point is 112.8±19.8 °C . The index of refraction is 1.462 . The molar refractivity is 44.0±0.3 cm3 . The polar surface area is 51 Å2 . The polarizability is 17.5±0.5 10-24 cm3 . The surface tension is 37.2±3.0 dyne/cm . The molar volume is 160.2±3.0 cm3 .

科学的研究の応用

Photopolymerization:

®-tert-Butyl (oxiran-2-ylmethyl)carbamate: (OMEC) serves as a monomer in cationic photopolymerization. When initiated with compounds like diphenyliodonium tetrafluoroborate (DPIB), cy-clopropyldiphenylsulfonium tetrafluoroborate (CPB), or (η5-2,4-cyclopentadien-1-yl) [(1,2,3,4,5-η)-(1-methylethyl) benzene]-iron (+)-hexafluorophosphate (Irgacure 261), OMEC polymerizes efficiently. Researchers have established the initiator exponent for OMEC photopolymerization with DPIB. Additionally, the influence of temperature and oxidizing agents (such as benzoyl peroxide) on the polymerization rate and conversion limit has been studied .

Antibacterial and Antiviral Properties:

Oxadiazole derivatives, including OMEC, exhibit antibacterial and antiviral activities. These compounds have potential applications in drug development and disease control .

Biologically Relevant Compounds:

The morpholine (1,4-oxazinane) motif, which shares structural similarities with OMEC, is widespread in natural products and biologically relevant compounds. Researchers have explored the synthesis of morpholines and their carbonyl-containing analogs from related precursors .

N-Boc-Protected Anilines Synthesis:

OMEC plays a crucial role in the palladium-catalyzed synthesis of N-Boc-protected anilines. This application is relevant in organic synthesis and pharmaceutical research .

Tetrasubstituted Pyrroles Synthesis:

Researchers have utilized OMEC in the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, offering versatility for designing novel compounds .

Other Potential Fields:

While not directly studied with OMEC, cationic photopolymerization technology has broader applications. For instance, it is used in electrophotographic photoreceptors and electroluminescent devices by UV curing of monomers containing electroactive moieties (e.g., carbazolyl, triphenylamino) .

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives containing an amino alcohol residue, have been found to exhibit diverse biological activities . These compounds interact with various targets, including enzymes like fatty acid amide hydrolase (FAAH) , which plays a crucial role in the degradation of bioactive fatty acid amides .

Mode of Action

It’s likely that the compound interacts with its target through the oxirane ring, a three-membered cyclic ether. The oxirane ring is highly reactive and can undergo various chemical reactions such as nucleophilic substitution and epoxide ring-opening.

Biochemical Pathways

For instance, indole derivatives containing an amino alcohol residue have been shown to exhibit anti-prionic activity, which is important for the treatment of neurodegenerative disorders .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including anti-prionic activity and potential use in the treatment of alzheimer’s disease .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate can be influenced by various environmental factors. For instance, the temperature and presence of other chemical agents can affect the rate of reactions involving the compound . .

特性

IUPAC Name |

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440294 | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

CAS RN |

149057-20-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149057-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。